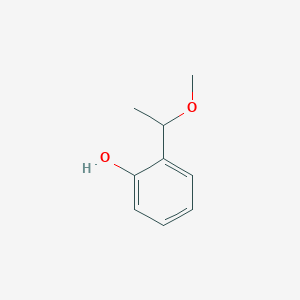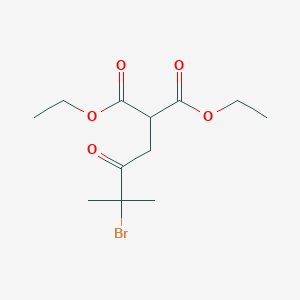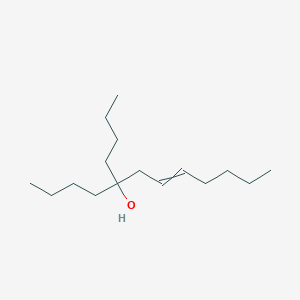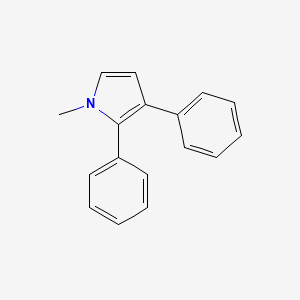
2-(1-Methoxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxyethyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)phenol can be achieved through several methods. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a reaction with methoxide-bromide . Another method involves the Grignard reaction, where para-chlorophenol or para-bromophenol is reacted with magnesium in a solvent such as ether or tetrahydrofuran (THF) to produce the corresponding Grignard reagent. This reagent is then reacted with ethylene oxide to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of advanced techniques and equipment ensures high yield and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methoxyethyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Sodium dichromate, chromium trioxide
Reducing Agents: Sodium borohydride, tin(II) chloride
Electrophiles: Halogens, nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Methoxyethyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Methoxyethyl)phenol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group in the phenol moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(1-Methoxyethyl)phenol can be compared with other phenolic compounds such as:
Phenol: A simple phenolic compound with a hydroxyl group attached directly to the benzene ring.
4-Methoxyphenol: Contains a methoxy group (-OCH3) attached to the benzene ring in the para position relative to the hydroxyl group.
2-Methoxyphenol (Guaiacol): Contains a methoxy group in the ortho position relative to the hydroxyl group.
Eigenschaften
CAS-Nummer |
111982-82-2 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(1-methoxyethyl)phenol |
InChI |
InChI=1S/C9H12O2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 |
InChI-Schlüssel |
VSLRTPWMYWRLTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)




![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

